N-cyclopropyl-5-methylpyrazine-2-carboxamide
Description
N-Cyclopropyl-5-methylpyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a cyclopropyl group attached to the carboxamide nitrogen and a methyl substituent at the 5-position of the pyrazine ring. This compound is structurally distinct from many related analogs due to its cyclopropyl moiety, which introduces unique steric and electronic properties.
Properties
IUPAC Name |
N-cyclopropyl-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-4-11-8(5-10-6)9(13)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAQVDWJOVQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with cyclopropylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for N-cyclopropyl-5-methylpyrazine-2-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
G Protein-Coupled Receptor Agonism
One of the prominent applications of N-cyclopropyl-5-methylpyrazine-2-carboxamide derivatives is their role as agonists for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is implicated in metabolic disorders such as non-alcoholic steatohepatitis and type 2 diabetes mellitus. Research has shown that compounds similar to N-cyclopropyl-5-methylpyrazine-2-carboxamide exhibit potent agonistic activity, enhancing glucose metabolism and promoting energy homeostasis through the secretion of glucagon-like peptide-1 (GLP-1) .
Anti-inflammatory Properties
Another significant application is in the development of selective inhibitors for p38α mitogen-activated protein kinase (MAPK). The compound has been identified as a potential therapeutic agent for rheumatoid arthritis, showcasing a favorable pharmacokinetic profile and effective anti-inflammatory response in preclinical models . The cyclopropyl group enhances hydrogen bonding interactions, contributing to its efficacy.
Case Studies
Several studies have documented the biological effects of N-cyclopropyl-5-methylpyrazine-2-carboxamide derivatives:
- Study on TGR5 Agonism : In vivo experiments demonstrated that specific derivatives significantly reduced blood glucose levels in C57BL/6 mice, indicating their potential use in diabetes management .
- p38α MAPK Inhibition : The compound was evaluated in murine models of inflammation, showing superior efficacy compared to previous candidates, thus supporting its development for clinical use in inflammatory diseases .
Summary of Biological Activities
The following table summarizes the key findings related to the biological activities of N-cyclopropyl-5-methylpyrazine-2-carboxamide derivatives:
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazinecarboxamides are a diverse class of compounds with variations in substituents on both the pyrazine ring and the carboxamide nitrogen. Below is a systematic comparison of N-cyclopropyl-5-methylpyrazine-2-carboxamide with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.
Physicochemical Properties
- Melting Points: N-Cyclopropyl-5-methylpyrazine-2-carboxamide: No explicit data available. Comparators:
- 5-(Propylamino)-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide: 155–156°C
- 5-(Hexylamino)-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide: 148–149°C . Lower melting points in alkylamino derivatives correlate with increased chain flexibility and reduced crystallinity.
- Lipophilicity: The cyclopropyl group may confer moderate lipophilicity, intermediate between hydrophilic alkylamino and highly lipophilic trifluoromethylphenyl groups. Lipophilicity is critical for membrane permeability and bioactivity .
Data Tables
Table 1. Key Properties of Selected Pyrazinecarboxamides
| Compound Name | N-Substituent | Pyrazine Substituent | Melting Point (°C) | Antimycobacterial MIC (µM) |
|---|---|---|---|---|
| N-Cyclopropyl-5-methylpyrazine-2-carboxamide | Cyclopropyl | 5-Methyl | N/A | N/A |
| 5-(Propylamino)-N-(3-TFM-phenyl)-pyrazine-2-CA | 3-Trifluoromethylphenyl | 5-Propylamino | 155–156 | ≤2 |
| 5-Chloro-N-(4-chloro-2-hydroxyphenyl)-pyrazine-2-CA | 4-Chloro-2-hydroxyphenyl | 5-Chloro | 247.7–249 | 16 |
| 5-(Hexylamino)-N-(3-TFM-phenyl)-pyrazine-2-CA | 3-Trifluoromethylphenyl | 5-Hexylamino | 148–149 | ≤2 |
Abbreviations: TFM = trifluoromethyl; CA = carboxamide. Data from .
Biological Activity
N-cyclopropyl-5-methylpyrazine-2-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
N-cyclopropyl-5-methylpyrazine-2-carboxamide exhibits notable inhibitory activities against various kinases, which are crucial in cell signaling pathways. Specifically, it has been reported to inhibit the growth of A549 cells (human lung adenocarcinoma cells) in a dose-dependent manner, indicating its potential as an anticancer agent. The compound's interaction with biomolecules suggests that it may exert its effects through specific binding mechanisms that alter cellular functions.
The molecular mechanism by which N-cyclopropyl-5-methylpyrazine-2-carboxamide operates involves its binding affinity to key enzymes such as c-Met and VEGFR-2. These enzymes play significant roles in tumor growth and angiogenesis. By inhibiting these pathways, the compound may reduce tumor proliferation and metastasis, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of N-cyclopropyl-5-methylpyrazine-2-carboxamide across various applications:
- Antitumor Activity : In vitro studies indicated that the compound significantly inhibits the proliferation of cancer cell lines. For instance, a study demonstrated that it reduced cell viability in A549 cells with an IC50 value indicating effective potency.
- Kinase Inhibition : The compound has shown promise as a selective inhibitor of serine proteases, which are involved in various physiological processes including blood coagulation and inflammation. Its structure allows for enhanced selectivity compared to traditional inhibitors, which is critical for minimizing side effects in therapeutic applications .
- Potential Antithrombotic Properties : Research has suggested that derivatives of pyrazine compounds similar to N-cyclopropyl-5-methylpyrazine-2-carboxamide possess antithrombotic properties by inhibiting serine proteases such as thrombin and FXIIa. This could position the compound as a candidate for developing new antithrombotic therapies .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of N-cyclopropyl-5-methylpyrazine-2-carboxamide compared with other related compounds:
Future Directions
The ongoing research into N-cyclopropyl-5-methylpyrazine-2-carboxamide suggests several avenues for future studies:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the molecular interactions and pathways affected by the compound.
- Structural Modifications : To enhance potency and selectivity towards specific targets.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
